molecular formula C6H10ClN3 B1455586 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride CAS No. 1187830-47-2

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride

Cat. No.: B1455586
CAS No.: 1187830-47-2
M. Wt: 159.62 g/mol
InChI Key: PVKOWBFBILDXPG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 . It is a derivative of pyrazolo[4,3-b]pyridine, a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine derivatives has been reported in the literature . For example, a series of these derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines . Nine of them showed better activity than the lead compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name and InChI code . The IUPAC name is 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride, and the InChI code is InChI=1S/C6H9N3.ClH/c1-2-5-6(7-3-1)4-8-9-5;/h4,7H,1-3H2,(H,8,9);1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 159.62 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

  • Corrosion Inhibition :

    • Pyrazolopyridine derivatives, including 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine, have been synthesized and investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated potential in reducing corrosion, thereby extending the life of metal components in industrial settings (Dandia, Gupta, Singh, & Quraishi, 2013).
    • Another study explored the corrosion inhibition effect of similar pyrazolo pyridine derivatives on copper in hydrochloric acid, revealing their significant potential as cathodic type inhibitors for metal corrosion (Sudheer & Quraishi, 2015).
  • Chemical Synthesis and Tautomerism :

    • Research on tautomerism of aza heterocycles, including pyrazolo[4,3-c]pyridine derivatives, has provided insights into their structural behavior and stability, which is crucial for their application in chemical synthesis and pharmaceuticals (Gubaidullin et al., 2014).
  • Biomedical Applications :

    • Pyrazolo[3,4-b]pyridines, closely related to the compound , have been extensively studied for their biomedical applications. These compounds exhibit a range of bioactivities, making them relevant in drug discovery and therapeutic applications (Donaire-Arias et al., 2022).
    • The antiproliferative activity of certain pyrazolo[4,3-c]pyridines against various cancer cell lines has been investigated, suggesting their potential in cancer therapy (Razmienė et al., 2021).
  • Electrochemical Studies :

    • Electrochemical studies have been conducted on pyrazolo[1,5-a]pyrimidines, which share structural similarities with 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine, providing insights into their oxidation-reduction behaviors, relevant in various chemical and industrial applications (Bellec & Lhommet, 1995).
  • Synthesis of Novel Compounds :

    • The compound has been used in the synthesis of novel structures with potential applications in various fields, including pharmaceuticals and materials science. For example, a study described the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, highlighting the versatility of these compounds in chemical synthesis (Revanna et al., 2013).

Future Directions

The future directions for the study of 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride and its derivatives could involve further exploration of their biological activities . For example, their potential as kinase inhibitors could be further investigated . Additionally, their synthesis could be optimized, and other potential applications could be explored .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-5-6(7-3-1)4-8-9-5;/h4,7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKOWBFBILDXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717408
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-47-2
Record name 2H-Pyrazolo[4,3-b]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride

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